N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H23ClN6O4S and its molecular weight is 527. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized a range of compounds, including derivatives of pyrimidine-triazole, to explore their potential in medicinal chemistry. For instance, a study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase inhibitors, showing promising results in terms of COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Another research direction involves the antimicrobial properties of pyrimidine-triazole derivatives. A study synthesized such derivatives and tested them against various bacterial and fungal strains, showing that these compounds possess notable antimicrobial activity. This indicates potential applications of these derivatives in treating infections (Majithiya & Bheshdadia, 2022).
Antitumor Potential
There has also been interest in evaluating the antitumor activity of related compounds. One research effort focused on synthesizing thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, assessing their efficacy against various human cancer cell lines. The findings revealed that many of these compounds exhibited potent anticancer activity, offering a foundation for further investigation into their use as chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Environmental Applications
Moreover, some studies have explored the use of chloroacetamide and its derivatives, such as those used in herbicides, to understand their impact on the environment and potential biotechnological applications. For instance, the inhibition of fatty acid synthesis by chloroacetamide in algae was studied, providing insights into the mechanism of action of these compounds and their environmental impact (Weisshaar & Böger, 1989).
Mechanism of Action
Target of Action
The primary target of this compound, also known as F0648-0269, is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0269 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . When Stat3 is activated, it forms dimers and undergoes nuclear translocalization . F0648-0269 prevents this process, thereby inhibiting the function of Stat3 .
Biochemical Pathways
It is known that the compound inhibits the expression ofIL-6 , a target of Stat3, and RANKL , a cytokine essential for osteoclastogenesis .
Result of Action
F0648-0269 significantly inhibits arthritis development without apparent adverse effects . It also significantly blocks Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O4S/c1-13-4-5-14(2)18(8-13)31-20(10-16-11-21(32)28-23(34)26-16)29-30-24(31)36-12-22(33)27-17-9-15(25)6-7-19(17)35-3/h4-9,11H,10,12H2,1-3H3,(H,27,33)(H2,26,28,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFKTIBPEZGYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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